3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid
Description
3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid (CAS No. 1197193-05-7) is a benzoic acid derivative featuring a 4-methylpiperazinyl group at the 3-position and a methylsulfonyl substituent at the 4-position. Its molecular formula is C₁₃H₁₈N₂O₄S, with a molecular weight of 298.36 g/mol .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14-5-7-15(8-6-14)11-9-10(13(16)17)3-4-12(11)20(2,18)19/h3-4,9H,5-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCBSTYAURPPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitric Acid–Oxygen Mediated Oxidation
Adapted from CN105017101A, this method oxidizes methylthio (-SMe) to methylsulfonyl (-SO₂Me) groups under high-pressure oxygen and nitric acid catalysis.
Procedure :
- Substrate : 3-(4-Methylpiperazin-1-yl)-4-(methylthio)benzoic acid.
- Conditions :
- Nitric acid (65–68% concentration) as catalyst.
- Oxygen pressure: 0–3.0 MPa.
- Temperature: 140–200°C.
- Reaction time: 4–6 hours (split into two oxygenation stages).
Mechanism :
- Nitric acid generates nitrosonium ions (NO⁺), facilitating electron transfer.
- Oxygen acts as a terminal oxidant, converting sulfoxide intermediates to sulfones.
Yield Optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Oxygen Pressure | 2.5–3.0 MPa | +15–20% |
| Temperature | 180–190°C | +25% |
| Nitric Acid Volume | 1.5 eq | Max efficiency |
Challenges :
- Overoxidation to sulfonic acids.
- Corrosive conditions requiring specialized reactors (e.g., Hastelloy autoclaves).
Nucleophilic Aromatic Substitution (NAS)
Piperazinyl Group Introduction
A two-step approach derived from CN103382191B involves:
- Halogenation : 3-Chloro-4-(methylsulfonyl)benzoic acid synthesis.
- NAS with 1-Methylpiperazine :
Reaction Scheme :
$$ \text{3-Cl-4-SO₂Me-BA + 1-Me-Piperazine} \xrightarrow{\text{DIPEA, DMF}} \text{Target Compound} $$
Conditions :
- Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc).
- Base: $$ N,N $$-Diisopropylethylamine (DIPEA, 2.5 eq).
- Temperature: 80–100°C, 12–24 hours.
Yield Data :
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 90 | 18 | 72 |
| DMAc | 100 | 12 | 68 |
| NMP | 110 | 10 | 65 |
Side Reactions :
- Competing hydrolysis of methylsulfonyl groups at elevated temperatures.
- Steric hindrance at the 3-position slowing NAS kinetics.
Cyclization Approaches
Piperazine Ring Construction
Building the piperazine moiety in situ avoids pre-functionalized piperazine reagents. A hypothetical route involves:
- Reductive Amination :
- Substrate: 3-Amino-4-(methylsulfonyl)benzoic acid.
- Reagent: 1,2-Dichloroethane + methylamine.
- Cyclization :
- Catalyzed by Pd(OAc)₂/Xantphos under microwave irradiation.
Proposed Mechanism :
$$ \text{3-NH₂-4-SO₂Me-BA + Cl-CH₂-CH₂-Cl} \xrightarrow{\text{Pd, Base}} \text{Piperazine Intermediate} $$
$$ \xrightarrow{\text{MeNH}_2} \text{4-Methylpiperazinyl Product} $$
Advantages :
- Avoids separate piperazine synthesis.
- Tunable ring substitution via amine selection.
Limitations :
- Low yields (<50%) due to competing polymerization.
- Requires rigorous exclusion of moisture.
Purification and Characterization
Recrystallization Protocols
Supplier data (TRC, AK Scientific) specifies methanol-based recrystallization:
- Solvent Ratio : 2 mL methanol per 1 g crude product.
- Process : Dissolve at 60°C, cool to −20°C, isolate via vacuum filtration.
Purity Outcomes :
| Recrystallization Cycle | Purity (%) | Recovery (%) |
|---|---|---|
| 1 | 95.2 | 78 |
| 2 | 99.1 | 65 |
Analytical Data
- HPLC : Retention time = 6.8 min (C18, 70:30 H₂O:MeCN).
- ¹H NMR (DMSO-d₆): δ 8.12 (d, 1H, ArH), 7.98 (s, 1H, ArH), 3.72–3.68 (m, 4H, piperazine), 2.44 (s, 3H, SO₂Me), 2.32 (s, 3H, N-Me).
Industrial Scalability and Cost Analysis
Cost Drivers
- 1-Methylpiperazine : Accounts for ~40% of raw material costs.
- Catalyst Recycling : Pd-based systems require efficient recovery.
| Supplier | Quantity | Price (USD) |
|---|---|---|
| TRC | 100 mg | 65 |
| AK Scientific | 250 mg | 158 |
| Alichem | 5 g | 822.97 |
Environmental Considerations
- Nitric acid methods generate NOₓ emissions, necessitating scrubbers.
- DMF solvent recycling reduces waste disposal costs by 30–50%.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
- This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for enhanced drug efficacy and specificity, making it valuable in the development of new therapeutic agents .
Case Study: Neurological Disorders
- Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety. The piperazine moiety is known to interact with various neurotransmitter receptors, which is beneficial for drug design aimed at modulating neurological pathways .
Biochemical Research
Receptor Binding and Enzyme Inhibition
- 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid is employed in studies related to receptor binding and enzyme inhibition. It aids researchers in understanding molecular interactions critical for developing new therapeutic agents .
Example of Use
- In a study focusing on enzyme inhibitors, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways, demonstrating promising results that could lead to new treatments for metabolic disorders .
Material Science
Formulation of Advanced Materials
- The compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials, making it an asset in material science research .
Applications in Coatings
- In particular, coatings formulated with this compound have shown enhanced resistance to environmental degradation, which is crucial for applications requiring long-lasting protective layers .
Analytical Chemistry
Standard in Chromatographic Techniques
- In analytical chemistry, 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid acts as a standard in chromatographic techniques. This application is vital for the accurate quantification of related compounds in complex mixtures, ensuring reliable results across various analyses .
Impact on Method Development
- The use of this compound has facilitated the development of more sensitive and specific analytical methods, thus improving the overall quality of analytical data obtained from experiments involving similar compounds .
Cosmetic Formulations
Enhancement of Active Ingredient Penetration
- In cosmetic applications, this compound is incorporated into skincare products due to its potential to enhance the penetration of active ingredients into the skin. This property can improve the efficacy of cosmetic formulations aimed at skin care and rejuvenation .
Research Findings
- Studies have indicated that formulations containing this compound show improved absorption rates compared to those without it, leading to more effective skincare solutions .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; enhances drug efficacy. |
| Biochemical Research | Used in receptor binding studies; aids enzyme inhibition research. |
| Material Science | Contributes to advanced materials; improves durability of coatings. |
| Analytical Chemistry | Acts as a standard in chromatography; enhances quantification methods. |
| Cosmetic Formulations | Improves penetration of active ingredients; enhances effectiveness of skincare products. |
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring may interact with receptors or enzymes, while the methylsulfonyl group can influence the compound’s solubility and reactivity. The benzoic acid core may participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Positional Isomers: 2- vs. 3-Substituted Derivatives
The compound 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid (ST-8490, CAS 1197193-10-4) shares identical functional groups but differs in the position of the methylpiperazinyl substituent (2-position instead of 3). Both compounds have high purity (ST-1206: 97%; ST-8490: 95%), but the target compound’s meta-substitution could favor specific intermolecular interactions in medicinal chemistry contexts .
Piperazinyl-Substituted Benzoic Acid Derivatives
- 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6): This analog lacks the methylsulfonyl group, resulting in a simpler structure (C₁₂H₁₆N₂O₂, MW 220.26 g/mol) and a higher melting point (187–190°C) . The absence of the sulfonyl group reduces molecular weight and polarity, which may enhance solubility in organic solvents compared to the target compound.
- [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol (CAS 622381-65-1): Replaces the carboxylic acid with a methanol group and introduces a methylene linker. This structural change significantly lowers the melting point (96–98°C) and reduces acidity, making it more suitable for applications requiring neutral pH compatibility .
Piperazinyl-Substituted Propanoic Acid Derivatives
- 3-(4-Methylpiperazin-1-yl)propanoic acid (QB-0006, CAS 55480-45-0): Features a propanoic acid backbone instead of benzoic acid, with a shorter carbon chain (C₇H₁₄N₂O₂, MW 170.20 g/mol). This modification increases flexibility and may improve metabolic stability in drug design .
- Methyl 3-(piperazin-1-yl)propanoate dihydrochloride (QZ-4985, CAS 43032-40-2): An ester derivative with a hydrochloride salt, enhancing solubility in aqueous media. The ester group allows for prodrug strategies, unlike the carboxylic acid in the target compound .
Comparative Data Table
Biological Activity
3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid (CAS Number: 1197193-05-7) is a benzoic acid derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methyl group and a methylsulfonyl group attached to the benzoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 288.34 g/mol.
Research indicates that derivatives of benzoic acid can modulate various biological pathways, particularly those involved in protein degradation. Specifically, studies have shown that compounds similar to 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid can enhance the activity of proteasomes and cathepsins, which are crucial for cellular homeostasis and protein turnover .
1. Proteasome and Cathepsin Activation
In vitro studies have demonstrated that certain benzoic acid derivatives activate the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). For instance, compounds structurally related to 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid significantly increased the activities of cathepsins B and L in human fibroblasts, suggesting potential applications in anti-aging therapies by enhancing proteostasis .
2. Antioxidant Activity
Benzoic acid derivatives are known for their antioxidant properties. The ability to scavenge free radicals can mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific antioxidant capacity of 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid has not been extensively studied but can be inferred from related compounds .
3. Antiproliferative Effects
Some studies have explored the antiproliferative effects of similar compounds on cancer cell lines. For example, derivatives have shown low cytotoxicity against Hep-G2 and A2058 cancer cell lines while promoting cell viability at certain concentrations . This suggests a potential therapeutic window for further development.
Case Studies
Several studies have investigated the biological activities of benzoic acid derivatives:
- Study on Cathepsin Activation : A study reported that a compound structurally similar to 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid exhibited significant activation of cathepsins B and L, leading to enhanced proteasomal activity in fibroblasts at concentrations as low as 5 μM .
- Antioxidant Evaluation : Research has indicated that benzoic acid derivatives possess antioxidant properties that can protect against oxidative damage in cellular models, although specific data on this compound is limited .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Assessed Concentration | Effect Observed |
|---|---|---|---|
| 3-Chloro-4-methoxybenzoic acid | Cathepsin Activation | 5 μM | Significant activation |
| 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid | Antioxidant Activity | Not specified | Potential based on structure |
| Related Benzoic Acid Derivative | Antiproliferative | 10 μg/mL | Low cytotoxicity in cancer cells |
Q & A
Q. What are the recommended synthetic routes for 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid in laboratory settings?
- Methodological Answer : A common approach involves coupling a methylpiperazine derivative with a sulfonyl-substituted benzoic acid precursor. For example, chlorination of 4-(methylsulfonyl)benzoic acid using FeCl₃ as a catalyst under controlled conditions (30–50°C, inert atmosphere) can introduce reactive sites for subsequent piperazine substitution . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Analytical validation using NMR (¹H/¹³C) and HPLC (C18 column, UV detection at 254 nm) ensures product integrity .
Q. How should researchers handle 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid to ensure safety during experiments?
- Methodological Answer : Follow SDS guidelines: wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust (H335). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention (H315, H319) . Store the compound in a cool, dry place away from oxidizers, and label containers with hazard warnings (acute toxicity: H302) .
Q. What analytical techniques are most effective for characterizing 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., methylsulfonyl singlet at δ 3.2–3.4 ppm, piperazine multiplet at δ 2.4–2.8 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) coupled with ESI-MS confirms molecular weight (calcd. for C₁₃H₁₈N₂O₄S: 298.1 g/mol) and purity (>95%) .
- Melting Point Analysis : Compare observed mp (e.g., 187–190°C for analogous compounds) to literature values .
Q. What are the primary degradation pathways of sulfonyl-containing benzoic acid derivatives in environmental studies?
- Methodological Answer : Degradation often involves hydrolysis or photolysis. For example, mesotrione (a triketone herbicide) degrades to 4-(methylsulfonyl)benzoic acid (AMBA) under UV light or microbial action . Monitor degradation using LC-MS/MS (e.g., Agilent 6460 Triple Quad, MRM mode) to detect intermediates. Adjust pH (5–9) and light exposure in model systems (e.g., aqueous solutions with Raphanus sativus) to mimic environmental conditions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid derivatives?
- Methodological Answer :
- Synthetic Derivatives : Synthesize hydrazone or Schiff base derivatives via condensation with aldehydes (e.g., 2,4-difluorobenzaldehyde) under reflux (methanol, 12 hr) .
- Antimicrobial Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC determination, 24–48 hr incubation) . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cells .
Q. What strategies resolve contradictions in reported degradation kinetics of sulfonyl benzoic acids under varying environmental conditions?
- Methodological Answer :
- Controlled Variable Studies : Compare degradation rates in sterile vs. non-sterile soil systems to isolate microbial contributions .
- Advanced Analytics : Use isotopically labeled analogs (e.g., ¹³C-benzoic acid) to track degradation pathways via HRMS (Orbitrap Fusion Lumos, resolution >240,000) .
- Statistical Modeling : Apply multivariate regression to correlate degradation half-lives with parameters like organic carbon content or UV intensity .
Q. How can reaction conditions be optimized to improve the yield of 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (FeCl₃: 5–15 mol%) in a factorial design .
- In Situ Monitoring : Use FTIR (e.g., disappearance of S=O stretch at 1150 cm⁻¹) to track reaction progress .
- Workup Optimization : Replace traditional extraction with membrane filtration (0.22 µm nylon) to reduce product loss .
Q. What computational methods predict the electronic properties of 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid for drug design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
